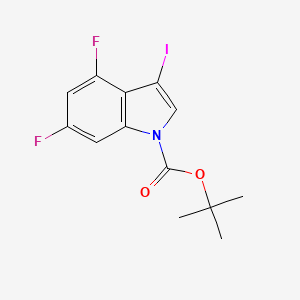

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate

Description

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative characterized by a tert-butyl carbamate group at the 1-position, fluorine substituents at the 4- and 6-positions, and an iodine atom at the 3-position of the indole ring.

Properties

Molecular Formula |

C13H12F2INO2 |

|---|---|

Molecular Weight |

379.14 g/mol |

IUPAC Name |

tert-butyl 4,6-difluoro-3-iodoindole-1-carboxylate |

InChI |

InChI=1S/C13H12F2INO2/c1-13(2,3)19-12(18)17-6-9(16)11-8(15)4-7(14)5-10(11)17/h4-6H,1-3H3 |

InChI Key |

HMDQZCYKAYTXLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)I |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), catalyst, mild temp | Introduce bromine at C3 |

| 2 | Iodination (Halogen Exchange) | Sodium iodide (NaI), oxidizing agent, polar aprotic solvent | Replace Br with I at C3 |

| 3 | Nitrogen Protection | tert-Butyl chloroformate, triethylamine, base | Protect indole nitrogen (tert-butyl carbamate) |

| 4 | Carboxylation | CO2 under pressure or carboxylating agent | Introduce carboxylate group at N |

Reaction Mechanisms and Analysis

Bromination Mechanism: Electrophilic aromatic substitution occurs preferentially at the 3-position of the indole ring due to electronic and steric factors, facilitated by NBS which generates bromine radicals.

Iodination Mechanism: The halogen exchange proceeds via nucleophilic substitution where iodide ion displaces bromide, often enhanced by an oxidizing environment to maintain iodine in the active form.

Protection Mechanism: The nitrogen lone pair attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming a carbamate linkage and releasing chloride ion, stabilized by the base.

Carboxylation: The nucleophilic nitrogen or anionic intermediate reacts with CO2 to form a carbamate or carboxylate moiety, often requiring elevated pressure and temperature for efficiency.

Industrial and Scale-Up Considerations

For large-scale production, the synthetic route is optimized to improve yield and purity:

Use of continuous flow reactors for controlled halogenation steps to enhance selectivity and reduce side reactions.

Automation of protection and carboxylation steps to maintain consistent reaction conditions.

Implementation of efficient purification techniques such as recrystallization and chromatography to isolate the target compound with ≥97% purity.

Data Table: Molecular and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H12F2INO2 |

| Molecular Weight | 379.14 g/mol |

| IUPAC Name | tert-butyl 4,6-difluoro-3-iodoindole-1-carboxylate |

| Purity | ≥97% (typical for research grade) |

| Key Functional Groups | Indole ring, tert-butyl carbamate, fluorine (2x), iodine (1x) |

| Solvents Used in Synthesis | DMF, acetone, dioxane, THF |

Summary of Research Findings

The multi-step synthetic approach is well-established and reproducible, providing a reliable route to tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate with high regioselectivity.

The halogenation steps are critical and require careful control of reaction conditions to avoid polyhalogenation or degradation.

The tert-butyl carbamate protecting group is stable under a variety of reaction conditions and facilitates downstream functionalization.

This compound serves as a versatile intermediate for further chemical modifications, especially in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodo group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of deiodinated products.

Coupling: Formation of biaryl or alkyne-linked products.

Scientific Research Applications

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The difluoro and iodo substituents can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Key Observations :

- The iodine and fluorine substituents in the target compound reduce polarity (lower TPSA) compared to hydroxylated analogs, favoring lipid solubility (higher LogP).

Reactivity in Cross-Coupling

The 3-iodo substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs. This reactivity is critical for constructing complex molecules in drug discovery .

Biological Activity

Tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, which has garnered attention for its potential biological activities. Indoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C13H13F2I N O2

- Molecular Weight : 343.16 g/mol

- CAS Number : 192189-07-4

- Purity : ≥97%

The compound features a tert-butyl group and halogen substitutions (fluorine and iodine), which are known to enhance biological activity by altering lipophilicity and electronic properties.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activities. For instance, a study demonstrated that compounds related to indole structures can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound was evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Cytotoxicity Results

The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival. The compound has been shown to modulate the expression of proteins associated with apoptosis, such as Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

Study on GSK-3β Inhibition

A relevant study focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme in various cellular processes including metabolism and cell survival. The study synthesized a series of indole derivatives and assessed their inhibitory potency against GSK-3β. This compound was included in this evaluation.

Table 2: GSK-3β Inhibition Potency

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 480 | Moderate potency |

| Control Compound A | 360 | High potency |

The results indicated that while this compound exhibited moderate inhibition of GSK-3β, further modifications could enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.